molecular formula C21H19ClFN3O2 B14985759 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14985759
M. Wt: 399.8 g/mol
InChI Key: GAPOFPCFSXUHRO-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the introduction of the chloro and fluorophenyl groups at the appropriate positions on the indole and pyrrolidine rings, respectively. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C21H19ClFN3O2

Molecular Weight

399.8 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19ClFN3O2/c22-15-4-5-19-18(9-15)13(11-24-19)6-7-26-12-14(8-20(26)27)21(28)25-17-3-1-2-16(23)10-17/h1-5,9-11,14,24H,6-8,12H2,(H,25,28)

InChI Key

GAPOFPCFSXUHRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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